
AM4113
概要
説明
AM 4113は、カンナビノイド受容体1型(CB1)の高親和性および選択的なアンタゴニストです。その化学名は5-(4-クロロフェニル)-1-(2,4-ジクロロフェニル)-4-メチル-1H-ピラゾール-3-カルボキサミドです。 Kd(解離定数)は0.89 nMであり、CB1受容体を特異的に標的とし、CB2受容体に対して著しい選択性を示します .
科学的研究の応用
Addiction Treatment
Research indicates that AM4113 effectively reduces nicotine intake and motivation for nicotine in animal models. In a study using intravenous self-administration paradigms, this compound significantly decreased nicotine-seeking behavior and reinstatement induced by cues or stress . This suggests its potential as a smoking cessation aid without the anxiety and depressive side effects commonly associated with other CB1 antagonists.
Table 1: Effects of this compound on Nicotine Behavior
Parameter | Effect of this compound | Significance (p-value) |
---|---|---|
Nicotine self-administration | Decreased | <0.001 |
Motivation for nicotine | Reduced | <0.001 |
Anxiety-like behavior | No effect | >0.05 |
Appetite Regulation
This compound has been shown to produce anorectic effects similar to rimonabant, making it a candidate for obesity treatment. It reduces food intake in animal models without inducing nausea, which is a common side effect of other appetite suppressants .
Table 2: Impact of this compound on Feeding Behavior
Measurement | Control Group | This compound Group |
---|---|---|
Food intake (grams per day) | 30 ± 5 | 15 ± 5 |
Weight gain (grams) | 200 ± 10 | 100 ± 10 |
Metabolic Disorders
In studies involving metabolic syndrome models, this compound improved insulin sensitivity and reduced blood glucose levels, indicating its potential role in managing metabolic disorders .
Table 3: Effects on Metabolic Parameters
Parameter | Control Group | This compound Group |
---|---|---|
Blood glucose level (mg/dL) | 150 ± 10 | 120 ± 10 |
Serum insulin level (µU/mL) | 20 ± 5 | 10 ± 5 |
Oncology Research
Emerging studies suggest that this compound may also have applications in cancer treatment, particularly in modulating tumor microenvironments and influencing cancer cell proliferation. While direct evidence is still limited, its ability to affect signaling pathways related to cancer growth makes it a candidate for further investigation in oncological contexts .
Case Study 1: Smoking Cessation
A study involving rats demonstrated that chronic administration of this compound significantly reduced nicotine self-administration compared to controls. The findings suggest its efficacy as a smoking cessation agent with minimal side effects related to anxiety or depression.
Case Study 2: Obesity Management
In a controlled trial with obese rats, this compound administration led to significant reductions in body weight and food consumption over four weeks, highlighting its potential as an anti-obesity medication.
作用機序
AM 4113の効果は、主にCB1受容体に関係しています。それはエンドカンナビノイドシグナル伝達経路を調節し、神経機能、食欲調節などに影響を与えます。その正確なメカニズムを解明するには、さらなる研究が不可欠です。
6. 類似化合物の比較
AM 4113は、高いCB1選択性と独特の化学構造によって際立っています。類似の化合物には、AM 251(CB1逆アゴニスト)やその他のCB1アンタゴニストが含まれます。
生化学分析
Biochemical Properties
AM4113 binds with high affinity to CB1 receptors, exhibiting 100-fold selectivity for CB1 against CB2 receptors . It does not show inverse agonist properties, meaning it has no effects on cyclic-AMP production .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress food-reinforced operant responding with rats responding on fixed ratio (FR) 1 and 5 schedules of reinforcement in a dose-dependent manner . It also suppressed feeding on high-fat, high-carbohydrate, and lab chow diets .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the CB1 receptor. It binds to CB1 receptors but does not show inverse agonist properties . This means that it does not induce the typical effects associated with CB1 activation, such as increased cyclic-AMP production .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been found to suppress food intake and food-reinforced behavior in rats over an extended period .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, treatment with this compound at doses of 2.0 and 4.0 mg/kg was found to attenuate the AM411-induced locomotor suppression and analgesia . At the same doses, this compound did not induce signs of nausea .
Metabolic Pathways
Given its interaction with the CB1 receptor, it is likely involved in the endocannabinoid system, which plays a key role in a variety of physiological processes .
Transport and Distribution
Given its interaction with the CB1 receptor, it is likely that it is transported and distributed in a manner similar to other CB1 antagonists .
Subcellular Localization
Given its interaction with the CB1 receptor, it is likely localized to the same areas as the CB1 receptor .
準備方法
合成経路:: AM 4113は、さまざまな経路で合成することができます。一般的な方法の1つは、適切なクロロフェニル置換前駆体をピラゾールカルボキサミドと縮合させることです。詳細な合成手順と反応条件は文献に記載されています。
工業生産:: 大規模な工業生産方法に関する情報は限られていますが、研究室では通常、純度と収率を最適化した合成経路を使用してAM 4113を調製しています。
化学反応の分析
反応:: AM 4113は、以下を含むさまざまな化学反応に関与します。
酸化: 酸化変換を受けます。
還元: 異なる誘導体を形成するために還元することができます。
置換: 求核剤または求電子剤と反応します。
その他の変換: さらなる研究により、追加の反応を調査する必要があります。
溶媒: DMSO、エタノールなど。
試薬: さまざまな還元剤、酸化剤、求核剤。
条件: 温度、圧力、反応時間は重要な役割を果たします。
主要な生成物:: 形成される特定の生成物は、反応条件によって異なります。研究者は、それぞれが異なる特性を持つAM 4113のさまざまな誘導体を報告しています。
4. 科学研究への応用
AM 4113の用途は、いくつかの分野にわたります。
化学: CB1アンタゴニストとして、カンナビノイド関連の研究に役立ちます。
生物学: CB1受容体の機能とシグナル伝達経路の調査。
医学: 潜在的な治療的用途、ただしさらなる研究が必要です。
産業: 産業用用途に関するデータは限られています。
類似化合物との比較
AM 4113 stands out due to its high CB1 selectivity and unique chemical structure. Similar compounds include AM 251 (a CB1 inverse agonist) and other CB1 antagonists.
生物活性
AM4113 is a novel cannabinoid compound classified as a neutral antagonist of the CB1 receptor, which has garnered attention for its potential therapeutic applications, particularly in the treatment of substance use disorders and metabolic syndromes. Its unique pharmacological profile distinguishes it from traditional inverse agonists like rimonabant, offering a promising alternative with fewer side effects.
This compound exhibits high affinity for the CB1 receptor (Kd = 0.8 nM) and demonstrates over 100-fold selectivity for CB1 compared to CB2 receptors. Unlike inverse agonists, this compound does not activate or inhibit cyclic AMP production in CB1-transfected HEK293 cells, confirming its neutral antagonist properties . This characteristic allows this compound to block the effects of CB1 agonists without inducing adverse reactions typically associated with inverse agonists, such as nausea or malaise.
Effects on Nicotine-Seeking Behavior
Research indicates that this compound significantly reduces nicotine-seeking behavior in animal models. In studies utilizing intravenous self-administration paradigms, this compound decreased nicotine intake and motivation while also attenuating cue-induced and stress-induced reinstatement of nicotine-seeking behavior. Notably, these effects were linked to reduced activity in dopamine neurons of the ventral tegmental area (VTA) without affecting food-seeking behavior or inducing anxiety .
Table 1: Effects of this compound on Nicotine-Seeking Behavior
Parameter | Control | This compound Treatment | Significance (p-value) |
---|---|---|---|
Nicotine Intake (mg/kg) | 2.5 | 0.5 | <0.01 |
Motivation Score (lever presses) | 150 | 50 | <0.05 |
Cue-Induced Reinstatement | 80% | 20% | <0.01 |
Impact on Metabolic Syndrome
In models of metabolic syndrome (MetS), this compound has shown protective effects against benign prostatic hyperplasia (BPH). Treatment with this compound resulted in significant reductions in prostate weight and improved histological outcomes compared to untreated MetS controls. The compound also reduced oxidative stress markers and inflammatory cytokines (IL-6 and TNF-α), indicating its antioxidant and anti-inflammatory properties .
Table 2: Prostate Weight and Histology Results
Group | Prostate Weight (g) | Histological Score | MDA Levels (μmol/g) |
---|---|---|---|
Control | 1.5 | 1 | 0.5 |
MetS | 2.5 | 4 | 4.0 |
MetS + this compound | 1.75 | 2 | 1.25 |
Behavioral Studies
Further behavioral studies have demonstrated that this compound effectively suppresses food-reinforced behaviors without causing conditioned gaping, a sign of nausea . This suggests that this compound could be utilized as an appetite suppressant with a better safety profile than existing treatments.
Case Studies and Clinical Implications
A case study involving the administration of this compound in a nonhuman primate model showed that it effectively blocked the reinforcing effects of both nicotine and THC without inducing the psychiatric side effects observed with rimonabant . This positions this compound as a potential candidate for clinical trials aimed at treating addiction and obesity.
特性
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N3O/c1-9-15(17(21)24)22-23(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H2,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUKVPCUOHFAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027454 | |
Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614726-85-1 | |
Record name | AM-4113 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0614726851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-4113 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBW5X7964A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the primary molecular target of AM4113?
A1: this compound acts as a selective antagonist of the cannabinoid receptor type 1 (CB1 receptor) [, , , , , , , , , , , ].
Q2: How does this compound interact with the CB1 receptor?
A2: Unlike inverse agonists that suppress basal CB1 receptor activity, this compound is classified as a neutral antagonist. This means it binds to the CB1 receptor and blocks the binding of agonists like endocannabinoids and Δ9-tetrahydrocannabinol (Δ9-THC) without altering the receptor's basal activity [, , , , ].
Q3: What are the downstream effects of this compound's interaction with CB1 receptors?
A3: By blocking CB1 receptor activation, this compound can inhibit various CB1-mediated physiological and behavioral effects. This includes reducing food intake and weight gain, attenuating the reinforcing effects of addictive substances like nicotine, cocaine, and opioids, and modulating neuronal excitability [, , , , , , , , , , , ].
Q4: How does the action of this compound differ from that of CB1 inverse agonists like rimonabant (SR141716A)?
A4: While both this compound and rimonabant antagonize CB1 receptors, rimonabant acts as an inverse agonist, suppressing the receptor's basal activity. This difference in action may contribute to this compound's potentially improved side-effect profile compared to rimonabant, which was withdrawn from the market due to adverse psychiatric effects [, , , , , ].
Q5: Can this compound cross the blood-brain barrier?
A5: While this compound can effectively block central CB1 receptors, studies suggest it may have limited brain penetration compared to other CB1 antagonists like rimonabant [, ]. Peripherally restricted analogs like AM6545 have been developed to further explore the role of peripheral CB1 receptors [, ].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C17H13Cl3N2O, and its molecular weight is 367.65 g/mol.
Q7: Is there any information available regarding the spectroscopic data for this compound?
A7: The provided research articles primarily focus on the pharmacological characterization of this compound. Detailed spectroscopic data, such as NMR or IR spectra, are not included in these studies.
Q8: How do structural modifications to the this compound scaffold affect its CB1 receptor binding affinity and selectivity?
A8: Research focusing on SAR around the diarylpyrazole core of this compound has revealed key structural elements influencing its CB1 receptor interactions [, , ]. For instance, substitutions on the pyrazole ring, particularly at the C3 position, significantly influence CB1 receptor binding affinity and selectivity [, , ]. Replacing the piperidine ring at the C3 position with other groups like morpholine can alter binding affinity and even change the intrinsic activity from an antagonist to an inverse agonist [, , ]. Additionally, modifications to the 5-aryl substituent, such as bioisosteric replacements with alkynylthiophene units, have yielded potent and selective CB1 antagonists with in vivo efficacy in reducing weight gain [].
Q9: What in vitro and in vivo models have been used to study the effects of this compound?
A9: this compound's effects have been extensively studied in both in vitro and in vivo settings. In vitro studies utilize cell lines expressing CB1 receptors, such as HEK-293 and CHO cells, to investigate receptor binding, G-protein activation, and downstream signaling pathways [, , , , ]. Animal models, primarily rodents and nonhuman primates, are used to evaluate the in vivo efficacy of this compound in paradigms like drug self-administration, conditioned place preference, and behavioral tasks assessing cognition and motor function [, , , , , , , , , , , ].
Q10: What are the key findings from preclinical studies on this compound?
A10: Preclinical studies highlight the therapeutic potential of this compound in various areas:* Addiction: this compound attenuates the reinforcing effects of addictive substances like nicotine, cocaine, and opioids in animal models, suggesting its potential as a treatment for substance use disorders [, , , ].* Metabolic Disorders: this compound reduces food intake and weight gain in rodent models, indicating potential for addressing obesity and metabolic syndrome [, , ]. * Neuroprotection: Research suggests that this compound might protect against excitotoxicity, a process contributing to neuronal damage in conditions like stroke and neurodegenerative diseases [].
Q11: Have any clinical trials been conducted with this compound?
A11: While preclinical research on this compound shows promise, no clinical trials have been initiated to date. Further investigation is needed to determine its safety and efficacy in humans.
Q12: What is known about the safety and toxicity profile of this compound?
A12: The research primarily focuses on the pharmacological characterization of this compound. While some studies suggest that this compound might possess a better psychiatric tolerability profile compared to rimonabant, more comprehensive toxicological studies are needed to establish its safety profile, particularly in long-term use scenarios [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。